Echitamidine
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Overview
Description
Echitamidine is a monoterpenoid indole alkaloid.
Scientific Research Applications
1. Alkaloid Composition and Potential Uses
Echitamidine, as an indole alkaloid, was identified in the bark of Alstonia scholaris. This discovery expands our knowledge of the alkaloid composition of A. scholaris and opens potential avenues for exploring its pharmacological properties (Salim, Garson, & Craik, 2004).
2. Synthesis for Research and Therapeutic Applications
The first enantioselective total syntheses of echitamidine have been achieved, allowing for further exploration of its therapeutic potential and facilitating research into its pharmacological effects (Teijaro et al., 2015).
3. Cancer Research
Echitamidine has been evaluated in biochemical assays focused on ATP-binding cassette (ABC) efflux pumps in multidrug-resistant cancers. This research indicates that echitamidine could be a potential lead candidate for developing modulators of ABC efflux pumps, particularly in the context of cancer treatment (Teijaro et al., 2014).
4. Anticataract Activity
Studies have shown that echitamidine possesses potential anticataract activity. This was observed in an in vitro cataract prevention study using a glucose-induced cataract model, where echitamidine treatment resulted in favorable biochemical changes in the lens, suggesting its possible use in cataract prevention or treatment (Jagannatha & Harikiran, 2015).
5. Ethnobotanical and Pharmacological Importance
Echitamidine is part of the pharmacologically active compounds found in Alstonia boonei, a plant used traditionally for its antimalarial, aphrodisiac, antidiabetic, antimicrobial, and antipyretic activities. The presence of echitamidine contributes to the plant's overall medicinal properties, highlighting its ethnobotanical significance (Adotey et al., 2012).
properties
Product Name |
Echitamidine |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl (1R,11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20+/m0/s1 |
InChI Key |
DWLJVOJBWLYMJO-AXRAJECPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
Canonical SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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